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molecular formula C16H21N3O B8336464 3-(2-(Dimethylamino)ethoxy)-5-(2-methylpyridin-4-yl)benzenamine

3-(2-(Dimethylamino)ethoxy)-5-(2-methylpyridin-4-yl)benzenamine

Cat. No. B8336464
M. Wt: 271.36 g/mol
InChI Key: NKTJAEYQSDUQHL-UHFFFAOYSA-N
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Patent
US08785468B2

Procedure details

This title intermediate was prepared starting from 76.A (694 mg, 2.30 mmol) according the procedure described above for conversion of 65.D to 65.E. The crude product was purified by flash chromatography on silica gel using 0-10% MeOH/CH2Cl2 for elution to provide 76.B as colorless syrup (582 mg, 93%).
Name
Quantity
694 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:22])[CH2:3][CH2:4][O:5][C:6]1[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[C:8]([C:15]2[CH:20]=[CH:19][N:18]=[C:17]([CH3:21])[CH:16]=2)[CH:7]=1.CC1C=C(C2C=C(C=C([N+]([O-])=O)C=2)OCC(OC)=O)C=CN=1.NC1C=C(C=C(C2C=CN=C(C)C=2)C=1)OCC(OC)=O>>[CH3:22][N:2]([CH3:1])[CH2:3][CH2:4][O:5][C:6]1[CH:11]=[C:10]([NH2:12])[CH:9]=[C:8]([C:15]2[CH:20]=[CH:19][N:18]=[C:17]([CH3:21])[CH:16]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
694 mg
Type
reactant
Smiles
CN(CCOC1=CC(=CC(=C1)[N+](=O)[O-])C1=CC(=NC=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=CC(=C1)C=1C=C(OCC(=O)OC)C=C(C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(OCC(=O)OC)C=C(C1)C1=CC(=NC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel using 0-10% MeOH/CH2Cl2 for elution

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CN(CCOC=1C=C(C=C(C1)C1=CC(=NC=C1)C)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 582 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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